molecular formula C37H35F9N8O11 B612046 Pyridostatin Trifluoroacetate CAS No. 1472611-44-1

Pyridostatin Trifluoroacetate

Cat. No. B612046
M. Wt: 938.72
InChI Key: CYYZQGUDHAKBIQ-UHFFFAOYSA-N
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Description

Pyridostatin Trifluoroacetate is a G-quadruplex ligand . It induces conformation changes in telomere-G-quadruplex complexes and stimulates double-stranded DNA breakage . It also alters telomere function and displays antiviral and anticancer activities .


Molecular Structure Analysis

The molecular formula of Pyridostatin Trifluoroacetate is C31H32N8O5 · xC2HF3O2 . It has a molecular weight of 596.64 (free base basis) .


Physical And Chemical Properties Analysis

Pyridostatin Trifluoroacetate is a powder that is white to beige in color . It is soluble in water at 15 mg/mL . It should be stored at -20°C .

Scientific Research Applications

  • DNA Damage and Cancer Cell Growth Arrest : Rodriguez et al. (2012) demonstrated that Pyridostatin Trifluoroacetate induces DNA damage in human cancer cells, causing growth arrest. This is achieved by targeting gene bodies containing clusters of sequences with a propensity for G-quadruplex formation, thereby modulating gene expression, including the proto-oncogene SRC (Rodriguez et al., 2012).

  • Synthesis of Novel Derivatives : Ibrahim and Behbehani (2021) established an efficient high-pressure-assisted protocol for synthesizing novel pyrido[1,2-b][1,2,4]triazine and pyrido[1′,2′:2,3][1,2,4]triazino[5,6-b]indole derivatives, using Pyridostatin Trifluoroacetate as a catalyst (Ibrahim & Behbehani, 2021).

  • Stabilizing Telomeric DNA G-Quadruplexes : Koirala et al. (2011) used Pyridostatin to promote the folding of telomeric G-quadruplexes, which can have potential applications in cancer treatment, as these structures are not extended by telomerase, an enzyme over-expressed in many cancer cells (Koirala et al., 2011).

  • Recognition of G-Quadruplex Structures : Wang et al. (2015) found that Pyridostatin derivatives selectively stabilize different forms of human telomeric G-quadruplex structures, indicating their role in developing novel anti-cancer agents (Wang et al., 2015).

  • RNA vs. DNA G-Quadruplex Structures : Rocca et al. (2017) researched the selectivity of a Pyridostatin derivative towards RNA over DNA G-quadruplex structures, providing insights into molecular dynamics and docking simulations (Rocca et al., 2017).

  • Complement Inhibition in Disease Pathogeneses : Zhang et al. (2018) identified Pyridostatin as a new complement inhibitor, which could have implications in treating diseases where excessive complement activation is a significant contributor (Zhang et al., 2018).

  • Molecular Recognition of G-Quadruplex Structures : Liu et al. (2022) presented structures that show how Pyridostatin and its derivatives specifically bind to G-quadruplex structures, offering insights into improving the selectivity and affinity for these structures (Liu et al., 2022).

  • Anti-tumor Activities Against BRCA1/2-Deficient Tumors : Groelly et al. (2022) demonstrated that Pyridostatin exhibits high activity against BRCA1/2-deficient tumors, including patient-derived xenograft tumors resistant to PARP inhibitors. This research suggests Pyridostatin's potential in cancer treatment (Groelly et al., 2022).

  • Inhibition of Bcl-2 Expression : Feng et al. (2016) designed a Pyridostatin analog that stabilizes G-quadruplexes and significantly suppresses Bcl-2 transcriptional activation, implying potential as an efficient Bcl-2 inhibitor and anticancer drug (Feng et al., 2016).

properties

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFYRKZWSPFGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33F3N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridostatin Trifluoroacetate

Citations

For This Compound
26
Citations
MJ Lecours, A Marchand, A Anwar, C Guetta… - … et Biophysica Acta (BBA …, 2017 - Elsevier
G-quadruplexes (G4s) have become important drug targets to regulate gene expression and telomere maintenance. Many studies on G4 ligand binding focus on determining the ligand …
Number of citations: 32 www.sciencedirect.com
S Yamaguchi, S Nohara, Y Nishikawa, Y Suzuki… - Scientific reports, 2021 - nature.com
… We therefore evaluated the effect of pyridostatin trifluoroacetate (PDS), a stabilizer of G4 structures, on NMR-L1 retrotransposition. NMR-L1 retrotransposition was enhanced by PDS …
Number of citations: 8 www.nature.com
T Masud, C Soong, H Xu, J Biele, S Bjornson… - Scientific Reports, 2021 - nature.com
CX-5461 is a G-quadruplex (G4) ligand currently in trials with initial indications of clinical activity in cancers with defects in homologous recombination repair. To identify more genetic …
Number of citations: 11 www.nature.com
JH **ao, P Rijal, L Schimanski… - Journal of …, 2018 - Am Soc Microbiol
We have produced a new Ebola virus pseudotype, ES-FLU, that can be handled in biosafety level 1/2 containment for laboratory analysis. The ES-FLU virus is a single-cycle influenza …
Number of citations: 27 journals.asm.org
TJ Steeman, AMJ Weiner, AP David, A Binolfi… - International Journal of …, 2023 - mdpi.com
… For ligand experiments, PDS (pyridostatin trifluoroacetate salt, Sigma-Aldrich SML0678, St. Louis, MO, USA) was added at different concentrations (0, 1, 2, 5, and 10 µM) after …
Number of citations: 1 www.mdpi.com
N Alhazmi - 2022 - search.proquest.com
The promyelocytic leukemia protein (PML) is a well-established tumor suppressor, and an essential component of distinct and punctate nuclear particles called PML nuclear bodies (NBs…
Number of citations: 2 search.proquest.com
EA Kohlbrenner - 2021 - search.proquest.com
Prostate cancer is the most common non-skin malignancy in men worldwide and the second most common cause of cancer mortality in men. Metastatic prostate cancer (mPC) is highly …
Number of citations: 2 search.proquest.com
HY Hsiao, PJ Hsu, BP Sampurna, YJ Lin… - Advanced …, 2023 - Wiley Online Library
… The positive control PDP, Pyridostatin Trifluoroacetate Salt (RR82) is a G-quadruplex stabilizer with Kd of 490 nm in a cell-free assay, was order from Selleck Chemicals (Catalog No. …
Number of citations: 9 onlinelibrary.wiley.com
A Ben David, A Barnea, E Diamant, E Dor… - International Journal of …, 2021 - mdpi.com
Botulinum neurotoxins (BoNTs) are the most poisonous substances in nature. Currently, the only therapy for botulism is antitoxin. This therapy suffers from several limitations and hence …
Number of citations: 4 www.mdpi.com
I Bayles - 2020 - search.proquest.com
Osteosarcoma is a the most common cancer of the bone, known for its notoriously complex and heterogeneous genotypes and high propensity to metastasize to the lung. When distal …
Number of citations: 4 search.proquest.com

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